N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H12N4OS2 and its molecular weight is 268.35. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study by Gomha et al. (2017) described the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety as potential anticancer agents. The compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with certain derivatives showing promising results (IC50 values of 1.61 ± 1.92 and 1.98 ± 1.22 µg/mL) (Gomha et al., 2017). Another research by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated them for their anticancer activity, with some compounds exhibiting promising GI50 values against various human cancer cell lines (Tiwari et al., 2017).
Antibacterial and Antifungal Activities
Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, demonstrating antibacterial and antifungal activities superior to some standard treatments against Xanthomonas oryzae pv. Oryzae and Botrytis cinerea (Yu et al., 2022).
Synthesis and Characterization
A variety of synthesis methods have been developed for thiazole and thiadiazole derivatives. For example, Patel and Patel (2015) focused on the synthesis and characterization of benzamide derivatives with potential antibacterial and antifungal properties (Patel & Patel, 2015). Rashdan et al. (2021) explored the synthesis of thiadiazole-based molecules for antiviral activity against COVID-19 through a structure-guided virtual screening approach (Rashdan et al., 2021).
Molecular Docking and ADMET Properties
The study by Tiwari et al. (2017) also included a molecular docking study to predict the probable mechanism of action of synthesized compounds and computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, highlighting the importance of these approaches in drug discovery (Tiwari et al., 2017).
Mechanism of Action
Target of Action
Compounds structurally similar to it, such as n-benzyl substituted phenethylamine hallucinogens, have been found to exhibit dramatic selectivity for 5-ht2a receptors .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target receptors, possibly leading to changes in cellular signaling .
Biochemical Pathways
Compounds with a similar structure have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
A compound with a similar structure displayed desirable pharmacokinetic properties in multiple preclinical species .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS2/c1-3-4-7-9(17-14-12-7)10(15)11-8-5-6(2)13-16-8/h5H,3-4H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRYLVADKDASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC(=NS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.